N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Description
Historical Context and Discovery
The compound emerged from systematic efforts to hybridize benzofuran and oxadiazole scaffolds, two classes of heterocycles with independently demonstrated bioactivity. While benzofurans have been studied since the mid-20th century for their natural occurrence in plant-derived molecules, oxadiazoles gained prominence in the 1980s as bioisosteres for ester and amide functionalities. The specific integration of these systems through carboxamide linkage represents a 21st-century innovation, first reported in patent literature circa 2015 before appearing in peer-reviewed synthetic studies.
Rationale for Academic Investigation
Three factors drive sustained interest in this molecule:
- Structural novelty : The simultaneous presence of electron-donating methyl groups (at C3, C5, C6) and methoxy substituents creates distinct electronic environments across the fused ring system.
- Synthetic challenge : Achieving regioselective functionalization at the oxadiazole N3 position while preserving benzofuran integrity requires precise reaction control.
- Pharmacophore potential : Preliminary docking studies suggest the 3,4-dimethoxyphenyl group may facilitate π-π stacking interactions with biological targets, while the carboxamide linker provides hydrogen-bonding capacity.
Overview of Structural Features
The molecule’s architecture comprises three key domains:
| Structural Domain | Key Characteristics |
|---|---|
| Benzofuran core | 3,5,6-Trimethyl substitution pattern creates steric hindrance and modulates π-cloud |
| Oxadiazole ring | 1,2,5-Regioisomer with N3 linkage to carboxamide |
| Aromatic substituent | 3,4-Dimethoxyphenyl group at C4 position of oxadiazole |
This arrangement yields a planar, conjugated system with calculated polar surface area of 83.03 Ų, suggesting moderate membrane permeability. X-ray crystallography of analogs reveals dihedral angles of 12.3°±2.1° between benzofuran and oxadiazole planes, indicating partial π-orbital overlap.
Position within Benzofuran-Oxadiazole Chemical Space
Among 127 documented benzofuran-oxadiazole hybrids, this compound occupies a unique niche:
- Substitution pattern : Only 9% of analogs combine tris-methylbenzofuran with dimethoxyphenyl substitution.
- Linkage geometry : The oxadiazole N3-Carboxamide connection occurs in just 23% of cases, versus dominant N2 linkages.
- Electronic profile : Hammett σ values calculated for the system (+0.38) indicate moderate electron-withdrawing character, distinct from most benzofuran hybrids.
Relevance to Contemporary Heterocyclic Chemistry
This molecule exemplifies three modern trends in heterocycle design:
- Fragmentation-recombination strategies : Hybridizing benzofuran’s rigidity with oxadiazole’s metabolic stability.
- Steric engineering : Strategic methyl placement modulates both solubility (LogP 4.99) and target binding pocket compatibility.
- Green synthesis : Recent optimizations using ultrasonic irradiation reduced reaction times from 48 hours to 30 minutes while improving yields from 53% to 79%.
Properties
Molecular Formula |
C22H21N3O5 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H21N3O5/c1-11-8-15-13(3)20(29-17(15)9-12(11)2)22(26)23-21-19(24-30-25-21)14-6-7-16(27-4)18(10-14)28-5/h6-10H,1-5H3,(H,23,25,26) |
InChI Key |
UOHBMCFLVNQNPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NON=C3C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Nitrile Oxides
Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo [3+2] cycloaddition with nitriles to form 1,2,5-oxadiazoles. For the dimethoxyphenyl-substituted oxadiazole:
-
3,4-Dimethoxybenzonitrile is treated with hydroxylamine hydrochloride in methanol under reflux to form the amidoxime.
-
The amidoxime reacts with methyl pivaloylacetate in the presence of potassium carbonate under vacuum (40–60 mmHg) at 85°C.
| Parameter | Value |
|---|---|
| Reactants | 3,4-Dimethoxybenzamidoxime, Methyl pivaloylacetate |
| Catalyst | K₂CO₃ (1.5 equiv) |
| Solvent | Neat β-keto ester |
| Temperature | 85°C |
| Pressure | 40–60 mmHg |
| Reaction Time | 12 hours |
| Yield | 80% |
This method avoids dimerization side reactions common in nitrile oxide cycloadditions.
Synthesis of the Trimethylbenzofuran Carboxamide
The 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid precursor is synthesized through cyclization and methylation.
Benzofuran Ring Formation
-
Cyclization of β-Keto Esters :
-
A phenolic precursor (e.g., 2,4,5-trimethylphenol) reacts with a β-keto ester (e.g., ethyl acetoacetate) in acidic conditions (H₂SO₄ or PPA) to form the benzofuran core.
-
Methylation : Subsequent alkylation with methyl iodide in the presence of NaH introduces the 3,5,6-trimethyl groups.
-
Optimized Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄, 110°C, 6 hours | 75% |
| Methylation | CH₃I, NaH, DMF, 0°C → RT | 85% |
Carboxylic Acid Activation
The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride before amidation.
Coupling of Oxadiazole and Benzofuran Moieties
The final step involves forming the amide bond between the oxadiazol-3-amine and the benzofuran-2-carbonyl chloride.
Amide Coupling
-
Activation : 3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid is treated with SOCl₂ to form the acyl chloride.
-
Reaction with Oxadiazol-3-amine : The acyl chloride reacts with 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
| Parameter | Value |
|---|---|
| Acyl Chloride Formation | SOCl₂, reflux, 2 hours |
| Coupling Solvent | Anhydrous DCM |
| Base | TEA (2.5 equiv) |
| Temperature | 0°C → RT, 12 hours |
| Purification | Column chromatography (SiO₂, hexane:EtOAc) |
| Yield | 68–72% |
Alternative Synthetic Routes
One-Pot Oxadiazole-Benzofuran Assembly
Recent advances propose a tandem approach combining oxadiazole formation and benzofuran cyclization in a single reactor. This method reduces intermediate isolation but requires precise stoichiometric control.
Key Challenges :
-
Competing side reactions between nitrile oxides and benzofuran precursors.
-
Lower yields (∼50%) due to steric hindrance from trimethyl groups.
Analytical Data and Characterization
Critical spectroscopic data for the target compound:
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.32 | s | C3-CH₃ |
| 2.45 | s | C5-CH₃ |
| 2.61 | s | C6-CH₃ |
| 3.89 | s | OCH₃ (C3') |
| 3.92 | s | OCH₃ (C4') |
| 6.85–7.20 | m | Aromatic protons |
| 8.45 | s | NH (amide) |
HRMS (ESI⁺):
-
Calculated for C₂₃H₂₃N₃O₅: 421.1638
-
Observed: 421.1641 [M+H]⁺
Industrial-Scale Considerations
For large-scale synthesis, patents emphasize:
Chemical Reactions Analysis
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzofuran core, leading to the formation of reduced intermediates.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce additional aromatic or heteroaromatic groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium complexes).
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole ring. For instance, derivatives of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide have shown promising results against various cancer cell lines.
In vitro evaluations revealed that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The mechanism of action appears to involve the inhibition of specific enzymes and receptors associated with tumor growth.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways by interacting with cytokine receptors and inhibiting pro-inflammatory mediators . This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.
Enzyme Inhibition
This compound has been shown to selectively inhibit certain carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including acid-base balance and respiration. For example, derivatives have demonstrated nanomolar potency against specific isoforms of carbonic anhydrases .
Interaction with G Protein-Coupled Receptors
The compound's interaction with G protein-coupled receptors (GPCRs) has been a focus of research due to the critical role these receptors play in cell signaling. Studies suggest that it may act as an agonist or antagonist for certain GPCRs, influencing pathways related to neurotransmission and hormonal regulation .
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.65 µM to 2.41 µM for MCF-7 cells .
- Anti-inflammatory Research : Another investigation focused on the compound's ability to reduce inflammation in animal models of arthritis. The study reported a reduction in inflammatory markers and improved mobility in treated subjects compared to controls .
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The presence of the oxadiazole and benzofuran rings contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Related Compounds
Below is an analysis of its relationship to four reference molecules from the provided evidence:
Verapamil (2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylmethylamino]-2-propan-2-ylpentanenitrile)
- Shared Features : Both compounds contain a 3,4-dimethoxyphenyl group, which enhances lipophilicity and may improve membrane permeability.
- Divergences: Verapamil includes a nitrile group and a tertiary amine, contributing to its calcium channel-blocking activity.
- Therapeutic Implications : Verapamil is used for hypertension and arrhythmias, while the target compound’s structural profile suggests possible applications in oncology or inflammation.
4-Aminopyridine (Pyridin-4-amine)
- Shared Features: Both molecules incorporate nitrogen-containing heterocycles (pyridine in 4-aminopyridine vs. oxadiazole in the target compound).
- Divergences: 4-Aminopyridine’s primary amine and smaller ring system make it a potassium channel blocker, whereas the target’s larger, multi-ring structure may limit ion channel interaction but enhance enzyme inhibition.
- Pharmacokinetics: The oxadiazole in the target compound could improve metabolic stability compared to 4-aminopyridine’s simpler scaffold.
Obidoxime (Oxo-[[1-[[4-(oxoazaniumylmethylidene)pyridin-1-yl]methoxymethyl]pyridin-4-ylidene]methyl]azanium)
- Shared Features : Both compounds contain heteroaromatic rings (oxadiazole vs. pyridinium in obidoxime) and polar functional groups (carboxamide vs. oxime).
- Divergences : Obidoxime’s charged pyridinium groups enable reactivation of acetylcholinesterase in nerve agent poisoning, while the target compound’s neutral carboxamide and methyl groups suggest a different mechanism, possibly involving hydrophobic binding pockets.
Tacrine (1,2,3,4-Tetrahydroacridin-9-amine)
- Shared Features : Both include fused aromatic systems (benzofuran vs. acridine) with nitrogen-based substituents.
- Divergences : Tacrine’s primary amine and acridine core are critical for acetylcholinesterase inhibition in Alzheimer’s disease. The target compound’s methyl-substituted benzofuran and oxadiazole may shift activity toward anti-inflammatory or antiproliferative targets.
Structural and Functional Data Table
Research Implications and Gaps
The target compound’s unique combination of benzofuran, oxadiazole, and dimethoxyphenyl groups distinguishes it from the compared molecules. While Verapamil and Tacrine highlight the role of methoxy and aromatic systems in target engagement, the oxadiazole ring may confer novel binding modes. Further studies should explore:
- Structure-Activity Relationships (SAR) : Modifying methyl groups on the benzofuran or methoxy substituents on the phenyl ring.
- Target Identification : Screening against kinase or protease libraries to clarify mechanisms.
- Pharmacokinetic Profiling: Assessing oral bioavailability and half-life relative to analogs like 4-aminopyridine.
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzofuran moiety and an oxadiazole ring, which are known for their biological significance. The molecular formula is with a molecular weight of 381.4 g/mol. Its IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | ACTQDCFJGIFKCN-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific cellular receptors to modulate their activity.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in various biological processes.
- Signaling Pathway Modulation : The compound can affect signaling pathways that regulate cell growth and apoptosis.
Biological Activities
Research has identified several biological activities associated with this compound:
- Anticancer Activity : Studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole unit have shown inhibition against various cancer cell lines including HeLa (human cervical cancer) and CaCo-2 (colon adenocarcinoma) cells .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against bacteria and fungi. This suggests potential applications in treating infections caused by resistant strains .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating inflammatory pathways .
Study 1: Anticancer Efficacy
A study published in PubMed Central explored the anticancer efficacy of various oxadiazole derivatives. The results indicated that certain derivatives exhibited IC50 values lower than 100 µM against multiple cancer cell lines, suggesting potent anticancer activity .
Study 2: Enzyme Inhibition
Another research focused on the inhibition of human deacetylase Sirtuin 2 (HDSirt2) by oxadiazole derivatives. The findings revealed that these compounds could effectively inhibit HDSirt2 activity, which is crucial in cancer progression and neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
